
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif in various natural products and therapeutic lead compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a β-phenylethylamine derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis .
化学反应分析
Types of Reactions
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4, NaBH4), and various nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
作用机制
The mechanism of action of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The pathways involved in its mechanism of action are often related to neurotransmission and signal transduction .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Ethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its dimethylaminoethyl group, in particular, enhances its solubility and interaction with biological targets .
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)7-8-18-14(17)13-9-11-5-3-4-6-12(11)10-15-13/h3-6,13,15H,7-10H2,1-2H3 |
InChI 键 |
XSTIOFYMMPHCOV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)C1CC2=CC=CC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


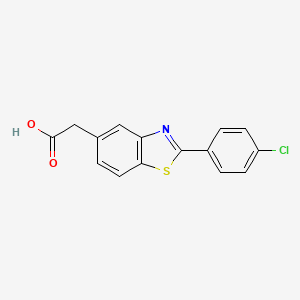
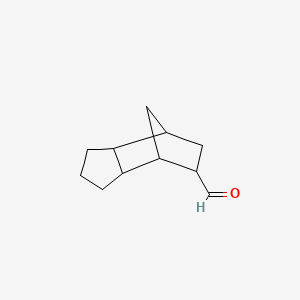
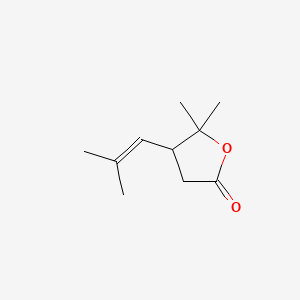
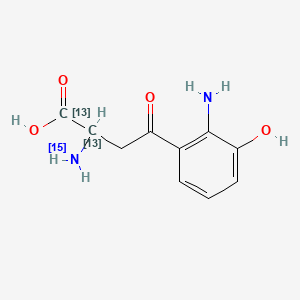
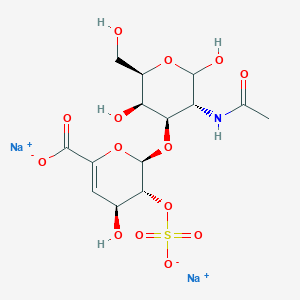
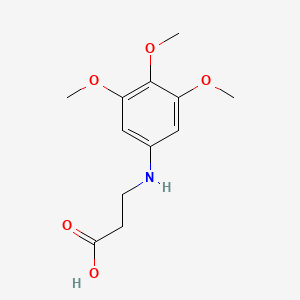


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)

